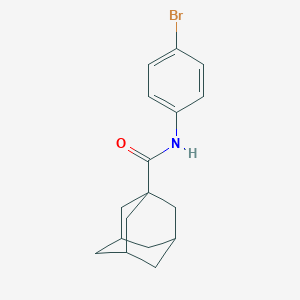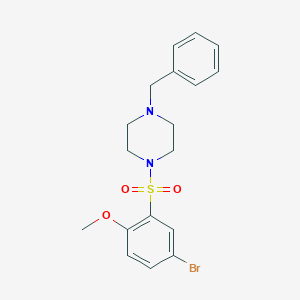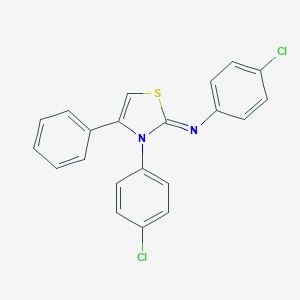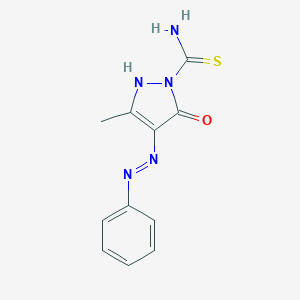
N-(4-bromophenyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)adamantane-1-carboxamide is an organic compound that features a bromophenyl group attached to an adamantane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)adamantane-1-carboxamide typically involves the reaction of 4-bromoaniline with 1-adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group can yield N-(4-aminophenyl)-1-adamantanecarboxamide .
Scientific Research Applications
N-(4-bromophenyl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer properties.
Materials Science: Due to its unique structural properties, the compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a molecular probe to study biological processes and pathways, particularly those involving protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the adamantane moiety can enhance the compound’s stability and bioavailability . Molecular docking studies have shown that the compound can effectively bind to certain protein targets, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound has similar structural features but includes a thiazole ring, which can confer different biological activities.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: This compound contains a sulfonyl group and an amino acid residue, which can affect its solubility and bioactivity.
Uniqueness
N-(4-bromophenyl)adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which provides enhanced stability and lipophilicity. This structural feature can improve the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .
Properties
CAS No. |
121768-29-4 |
|---|---|
Molecular Formula |
C17H20BrNO |
Molecular Weight |
334.2g/mol |
IUPAC Name |
N-(4-bromophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H20BrNO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
InChI Key |
QBJMRSCAECWAKC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)Br |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-N-(3-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B512218.png)
![4-[({4'-[(4-Hydroxybenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]phenol](/img/structure/B512233.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B512249.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B512260.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B512261.png)
![N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide](/img/structure/B512271.png)
![N'-[4-(dimethylamino)benzylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B512272.png)
![4-[(2-hydroxy-1-naphthyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B512283.png)
![5-methyl-2-phenyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512287.png)
![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512288.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B512290.png)

